N,N-diethyl-4-methyl-3-nitrobenzamide
Description
N,N-Diethyl-4-methyl-3-nitrobenzamide is a substituted benzamide derivative characterized by a nitro group at the 3-position, a methyl group at the 4-position, and diethylamide functionality at the benzamide nitrogen.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-7-6-9(3)11(8-10)14(16)17/h6-8H,4-5H2,1-3H3 |
InChI Key |
FHVTZDGKZDAVMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N,N-diethyl-4-methyl-3-nitrobenzamide with structurally related benzamide derivatives:
Key Differences in Reactivity and Properties
Bulky substituents (e.g., diphenylmethyl in ) reduce solubility in polar solvents but increase stability in organic matrices.
Electronic Effects :
- The 3-nitro group deactivates the benzene ring, directing electrophilic substitution to the 4-methyl position. This contrasts with 4-nitrobenzamides (e.g., ), where the nitro group para to the amide affects conjugation.
Synthetic Efficiency: N-Methyl-4-(methylamino)-3-nitrobenzamide achieves a 97.5% yield via optimized acylation , whereas bulkier analogs (e.g., ) require chromatographic purification, lowering scalability.
Research Findings and Data
Spectral Characterization Trends
- NMR Shifts : The ¹H NMR of N-(3-chlorophenethyl)-4-nitrobenzamide shows aromatic proton deshielding (δ 8.2–7.4 ppm) due to nitro electron withdrawal, a pattern consistent with this compound.
- Mass Spectrometry : ESI-HRMS of similar compounds (e.g., ) confirms molecular ion peaks ([M+H]⁺) with <2 ppm error, validating structural assignments.
Stability and Degradation
- Nitrobenzamides are prone to photoreduction; however, alkylamide substituents (e.g., diethyl) may stabilize the nitro group compared to aryl counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
